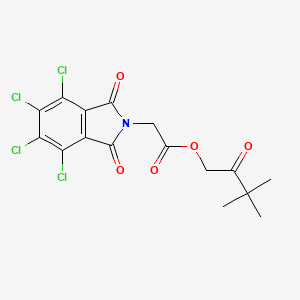![molecular formula C7H5Br2N3 B12468462 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B12468462.png)
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of two bromine atoms at positions 2 and 6, and a methyl group at position 7 on the triazolopyridine ring. It has a molecular formula of C7H5Br2N3 and a molecular weight of 290.94 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxidative Cyclization: One common method for synthesizing 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves the oxidative cyclization of N-(2-pyridyl)amidines.
Microwave-Mediated Synthesis: Another method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidative cyclization processes using environmentally friendly oxidizers such as PIFA (PhI(OCOCF3)2) or iodine/potassium iodide (I2/KI) .
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) and potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic substitution with sodium azide would yield 2-azido-7-methyl-[1,2,4]triazolo[1,5-A]pyridine .
Applications De Recherche Scientifique
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of light-emitting materials for phosphorescent OLED devices.
Mécanisme D'action
The mechanism of action of 2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. For example, it has been shown to act as an inverse agonist of the RORγt receptor and as an inhibitor of JAK1 and JAK2 kinases . These interactions lead to the modulation of various cellular processes, including inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidine
- 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine
- [1,2,4]Triazolo[4,3-A]pyrazine derivatives
Uniqueness
2,6-Dibromo-7-methyl-[1,2,4]triazolo[1,5-A]pyridine is unique due to the presence of two bromine atoms and a methyl group on the triazolopyridine ring. This specific substitution pattern imparts distinct chemical and biological properties to the compound, making it a valuable scaffold for drug design and development .
Propriétés
Formule moléculaire |
C7H5Br2N3 |
|---|---|
Poids moléculaire |
290.94 g/mol |
Nom IUPAC |
2,6-dibromo-7-methyl-[1,2,4]triazolo[1,5-a]pyridine |
InChI |
InChI=1S/C7H5Br2N3/c1-4-2-6-10-7(9)11-12(6)3-5(4)8/h2-3H,1H3 |
Clé InChI |
NAVVUELCAZITKQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=NC(=NN2C=C1Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;dihydrochloride](/img/structure/B12468382.png)

![2-[4-(tert-butylamino)-6-chloro-1,3,5-triazin-2-yl]-N-phenylhydrazinecarboxamide](/img/structure/B12468412.png)
![1-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12468414.png)
![4-ethylphenyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-3-phenylpropanoate](/img/structure/B12468420.png)
![1,3-Bis[(phenylamino)methyl]imidazolidin-2-one](/img/structure/B12468427.png)
![4-(5,6-Dimethyl-4-oxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-2-yl)-2-ethoxyphenyl benzoate](/img/structure/B12468432.png)

![N-[2-hydrazinyl-2-oxo-1-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)ethyl]benzamide](/img/structure/B12468448.png)
![2-Methylpropyl 4-({5-[2-(4-{[(4-methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate](/img/structure/B12468452.png)
![1-{[4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B12468459.png)

![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(3-nitrophenyl)benzamide](/img/structure/B12468470.png)

